Inosinate5'-diphosphate
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Overview
Description
Inosinate 5’-diphosphate is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a diphosphate ester of inosine, a nucleoside that is formed by the breakdown of adenosine. Inosinate 5’-diphosphate is involved in the synthesis of purine nucleotides and is essential for the proper functioning of cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nucleoside-5’-diphosphates, including inosinate 5’-diphosphate, typically involves the use of tris[bis(triphenylphosphoranylidene)ammonium] pyrophosphate (PPN pyrophosphate) in SN2 displacement reactions. This method allows for the selective precipitation and isolation of nucleoside-5’-diphosphates from crude reaction mixtures .
Industrial Production Methods: Industrial production of inosinate 5’-diphosphate often involves enzymatic processes using microorganisms. These processes are designed to optimize yield and purity while minimizing the use of hazardous chemicals. The use of Corynebacterium species for fermentation is a common approach .
Chemical Reactions Analysis
Types of Reactions: Inosinate 5’-diphosphate undergoes various chemical reactions, including:
Oxidation: Conversion to xanthylate (XMP) and further to guanosine monophosphate (GMP).
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: SN2 displacement reactions are used in its synthesis
Common Reagents and Conditions:
Oxidation: NAD+ is a common hydrogen acceptor in the oxidation of inosinate to xanthylate.
Substitution: PPN pyrophosphate is used as a nucleophile in SN2 displacement reactions.
Major Products:
Oxidation: Xanthylate (XMP) and guanosine monophosphate (GMP).
Hydrolysis: Inosine and pyrophosphate.
Scientific Research Applications
Inosinate 5’-diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleotides and nucleosides.
Medicine: Investigated for its potential therapeutic effects in neurological and cardiovascular diseases.
Industry: Used as a flavor enhancer in the food industry due to its umami taste.
Mechanism of Action
Inosinate 5’-diphosphate exerts its effects through various molecular targets and pathways:
Purine Biosynthesis: Acts as an intermediate in the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).
Signal Transduction: Involved in the regulation of RNA editing and metabolic enzyme activity.
Immune Modulation: Modulates immune responses through its interaction with adenosine receptors.
Comparison with Similar Compounds
Adenosine Monophosphate (AMP): Differs from inosinate by the presence of an amino group instead of a carbonyl group at the 6-position.
Guanosine Monophosphate (GMP): Formed by the oxidation of inosinate to xanthylate and subsequent amination.
Inosine Monophosphate (IMP): A precursor to inosinate 5’-diphosphate and involved in similar metabolic pathways.
Uniqueness: Inosinate 5’-diphosphate is unique due to its role as a diphosphate ester, which allows it to participate in specific biochemical reactions that are not possible for monophosphate or triphosphate nucleotides. Its involvement in both purine biosynthesis and signal transduction pathways highlights its versatility and importance in cellular metabolism .
Properties
IUPAC Name |
[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O11P2/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXZQMKKFWMMGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O11P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861665 |
Source
|
Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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